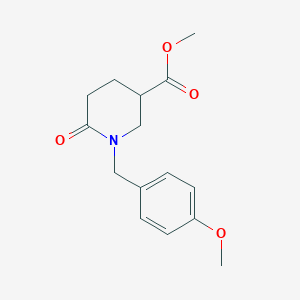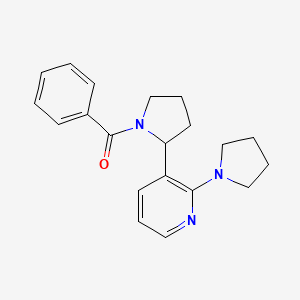![molecular formula C12H20N2O3 B11817047 (3S)-1-[(3R)-3-Piperidinylcarbonyl]-3-piperidinecarboxylic acid](/img/structure/B11817047.png)
(3S)-1-[(3R)-3-Piperidinylcarbonyl]-3-piperidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-1-[(3R)-3-Piperidinylcarbonyl]-3-piperidinecarboxylic acid is a complex organic compound that features two piperidine rings Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-[(3R)-3-Piperidinylcarbonyl]-3-piperidinecarboxylic acid typically involves the formation of the piperidine rings followed by their functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or platinum.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. The use of automated systems and advanced monitoring techniques ensures high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-[(3R)-3-Piperidinylcarbonyl]-3-piperidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(3S)-1-[(3R)-3-Piperidinylcarbonyl]-3-piperidinecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (3S)-1-[(3R)-3-Piperidinylcarbonyl]-3-piperidinecarboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity or function. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler compound with a single piperidine ring.
Piperidinylcarbonyl derivatives: Compounds with similar functional groups but different ring structures.
Uniqueness
(3S)-1-[(3R)-3-Piperidinylcarbonyl]-3-piperidinecarboxylic acid is unique due to its dual piperidine ring structure and specific stereochemistry. This configuration may confer unique properties, such as enhanced binding affinity or selectivity for certain targets.
Properties
Molecular Formula |
C12H20N2O3 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
(3S)-1-[(3R)-piperidine-3-carbonyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C12H20N2O3/c15-11(9-3-1-5-13-7-9)14-6-2-4-10(8-14)12(16)17/h9-10,13H,1-8H2,(H,16,17)/t9-,10+/m1/s1 |
InChI Key |
MPXWDTJKNQMJLX-ZJUUUORDSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)C(=O)N2CCC[C@@H](C2)C(=O)O |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCCC(C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![sodium;8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid](/img/structure/B11816977.png)





![3-chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile](/img/structure/B11817031.png)



![4-(6-Nitrobenzo[d]oxazol-2-yl)aniline](/img/structure/B11817061.png)

